Product packaging for Upidosin mesylate monohydrate(Cat. No.:CAS No. 171894-73-8)

Upidosin mesylate monohydrate

Cat. No.: B15193932
CAS No.: 171894-73-8
M. Wt: 625.7 g/mol
InChI Key: PNDLRDPXNLMKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Upidosin mesylate monohydrate is a potent and selective alpha-1 adrenergic receptor (α1-AR) antagonist investigated for the treatment of benign prostatic hyperplasia (BPH) . The compound exhibits marked to moderate selectivity for the α1a AR subtype, with its affinity for recombinant alpha-2 AR subtypes or native dopaminergic D2 receptors being approximately 100-fold lower . This pharmacological profile underpins its research value in studying urethral obstruction and prostate function. In radioligand binding studies, Upidosin demonstrates high affinity for cloned human α1A adrenoceptors (pKi = 9.0), with significantly lower affinity for the α1b subtype (pKi = 7.5) and intermediate affinity for the α1d subtype (pKi = 8.6) . Functional studies in isolated rabbit tissues confirm its uroselective properties, showing substantially higher affinity in the urethra and prostate (Kb = 2-3 nM) compared to vascular tissues like the ear artery and aorta (Kb = 20-100 nM) . This tissue selectivity was further validated in vivo in anesthetized dogs, where Upidosin was a more potent antagonist of phenylephrine-mediated increases in prostatic pressure than in blood pressure, and demonstrated greater selectivity than other α1-AR antagonists like terazosin and tamsulosin . This compound is supplied for laboratory research purposes. This product is labeled "For Research Use Only." It is not intended for direct human use, diagnostic procedures, or any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N3O8S B15193932 Upidosin mesylate monohydrate CAS No. 171894-73-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

171894-73-8

Molecular Formula

C32H39N3O8S

Molecular Weight

625.7 g/mol

IUPAC Name

methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide;hydrate

InChI

InChI=1S/C31H33N3O4.CH4O3S.H2O/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4;/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4);1H2

InChI Key

PNDLRDPXNLMKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O.O

Origin of Product

United States

Molecular Pharmacology and Target Interaction Profiling of Upidosin Mesylate Monohydrate

Elucidation of Adrenergic Receptor Subtype Selectivity and Affinity

Upidosin (B1683729) mesylate monohydrate, also known as REC 15/2739, is an α-1 adrenoceptor antagonist that has been a subject of pharmacological interest. nih.gov Its interaction with various adrenergic receptor subtypes has been characterized through extensive research, revealing a distinct selectivity profile.

High Affinity for Alpha-1a Adrenoceptors

Upidosin demonstrates a high affinity for the alpha-1a (α1a) adrenoceptor subtype. nih.gov Studies utilizing radioligand binding assays with cloned human α1a-adrenoceptors have reported a pKi value of 9.0 for Upidosin. nih.gov The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity. Functional studies in isolated rat vas deferens and anococcygeus muscle, tissues where the α1a-adrenoceptor is prominent, have shown pA2 values for Upidosin between 9.5 and 10.0. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of the antagonist's potency.

Comparative Binding and Lower Affinity for Alpha-1b and Alpha-1d Adrenoceptors

In comparison to its high affinity for the α1a subtype, Upidosin exhibits a lower affinity for the alpha-1b (α1b) and alpha-1d (α1d) adrenoceptors. nih.gov Radioligand binding studies on cloned human α1b and α1d adrenoceptors have determined pKi values of 7.5 and 8.6, respectively. nih.gov This indicates that Upidosin is significantly more selective for the α1a and α1d subtypes over the α1b subtype. Functional studies have further corroborated these findings, showing a low affinity at the α1b-adrenoceptors of the rat spleen (pA2 = 6.7) and an intermediate affinity at the α1d-adrenoceptors of the rat aorta (pA2 = 8.8).

Table 1: Binding Affinities (pKi) of Upidosin for Human α1-Adrenoceptor Subtypes

Adrenoceptor SubtypepKi Value
Alpha-1a9.0
Alpha-1b7.5
Alpha-1d8.6

Data sourced from radioligand binding assays on cloned human adrenoceptors. nih.gov

Table 2: Functional Antagonist Potencies (pA2) of Upidosin at Rat Tissue α1-Adrenoceptors

Tissue (Predominant Receptor)pA2 Value
Vas Deferens (α1a)9.5 - 10.0
Anococcygeus Muscle (α1a)9.5 - 10.0
Spleen (α1b)6.7
Aorta (α1d)8.8

Differential Selectivity against Alpha-2 Adrenergic Receptor Subtypes

Research into the pharmacological profile of Upidosin (REC 15/2739) has demonstrated a pronounced selectivity for α1-adrenoceptors over α2-adrenoceptor subtypes. Studies have indicated that the affinity of Upidosin for recombinant alpha-2 (α2) adrenoceptor subtypes is approximately 100-fold lower than its affinity for the α1a-adrenoceptor subtype. nih.gov This significant difference in binding affinity underscores the compound's targeted action towards the α1 family of adrenergic receptors.

Discrimination from Dopaminergic D2 Receptor Interactions

A critical aspect of the selectivity profile of any adrenoceptor antagonist is its potential for interaction with other receptor systems, such as the dopaminergic system. For Upidosin, it has been established that it clearly discriminates between adrenergic and dopaminergic receptors. Specifically, its affinity for the native dopaminergic D2 receptor is markedly lower, reported to be about 100-fold less than its affinity for the α1a-adrenoceptor subtype. nih.gov This low affinity for the D2 receptor suggests a minimal likelihood of dopaminergic side effects mediated by this receptor.

Ligand Binding Dynamics and Quantitative Pharmacological Analysis

Radioligand Binding Assays using Tritiated Prazosin (B1663645) ([3H]-Prazosin)

The characterization of Upidosin's binding affinity for α1-adrenoceptor subtypes has been extensively carried out using radioligand binding assays. A commonly employed radioligand in these studies is tritiated Prazosin ([3H]-Prazosin), a well-established α1-adrenoceptor antagonist. nih.gov In these competitive binding assays, cell membranes expressing specific cloned human or animal α1-adrenoceptor subtypes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of Upidosin. By measuring the displacement of [3H]-Prazosin by Upidosin, the inhibition constant (Ki) and subsequently the pKi value can be determined. This technique has been fundamental in quantifying the high affinity of Upidosin for the α1a-adrenoceptor and its comparatively lower affinities for the α1b and α1d subtypes. nih.gov

Assessment of Binding Constants (Ki values) across Receptor Subtypes

The affinity of Upidosin for various α1-adrenoceptor subtypes has been determined through radioligand binding studies, typically using [3H]-prazosin. These studies have been conducted on both native receptors from various rat tissues and on cloned human and rat α1-adrenoceptor subtypes expressed in cell lines.

The research consistently demonstrates that Upidosin (SB 216469) possesses a high affinity for the α1a-adrenoceptor subtype. doi.org Its affinity is significantly lower for the α1b-adrenoceptor subtype and intermediate for the α1d-adrenoceptor subtype. doi.org This selectivity profile is a key characteristic of its molecular action.

In studies with cloned human α1-adrenoceptor subtypes, SB 216469 showed marked selectivity for the α1a subtype. nih.gov The binding affinity values (pKi), which are the negative logarithm of the inhibition constant (Ki), quantify this selectivity. A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinity (pKi) of Upidosin (SB 216469) at Cloned Adrenoceptor Subtypes

Receptor Subtype Cell Line pKi Value Reference
Human α1a-adrenoceptor Rat-1 cells 9.6 - 10.4 doi.org
Human α1b-adrenoceptor Rat-1 cells 8.0 - 8.4 doi.org
Human α1d-adrenoceptor Rat-1 cells 8.7 - 9.2 doi.org
Rat α1a-adrenoceptor COS-1 cells 9.6 - 10.4 doi.org
Rat α1b-adrenoceptor COS-1 cells 8.0 - 8.4 doi.org
Rat α1d-adrenoceptor COS-1 cells 8.7 - 9.2 doi.org
Canine α2-adrenoceptors - ~100-fold lower than α1a nih.gov

Note: The pKi values are presented as a range from the cited source.

Quantitative Analysis of Antagonism and Inverse Agonism at Wild-Type Adrenoceptors

Functional studies in isolated tissues confirm the antagonist properties of Upidosin at wild-type α1-adrenoceptors. The potency of its antagonism is typically quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Upidosin (SB 216469) demonstrates potent functional antagonism with a pharmacological profile that mirrors its binding affinities. It has a high antagonist potency at α1A-adrenoceptors found in tissues like the rat vas deferens. doi.org In contrast, its potency is considerably lower at α1B-adrenoceptors in tissues such as the rat spleen. doi.org

Table 2: Functional Antagonist Potency (pA2) of Upidosin (SB 216469) at Native α1-Adrenoceptors

Tissue Predominant Receptor Subtype pA2 Value Reference
Rat Vas Deferens α1A 9.5 - 10.0 doi.org
Rat Anococcygeus α1A 9.5 - 10.0 doi.org
Rat Aorta α1D 8.8 doi.org
Guinea-pig Aorta α1B 8.0 doi.org
Human Prostate α1L (putative) 8.1 doi.org

While many quinazoline-based α1-antagonists (e.g., prazosin, doxazosin) have been shown to act as inverse agonists at certain adrenoceptors, studies on wild-type receptors have not demonstrated significant inverse agonism for Upidosin. nih.gov Inverse agonism refers to the ability of a compound to decrease the basal, or constitutive, activity of a receptor in the absence of an agonist. Upidosin's primary action at wild-type receptors is characterized as competitive antagonism.

Investigation of Inverse Agonism at Constitutively Active Adrenoceptors (e.g., hamster alpha-1B-adrenoceptors)

Constitutively active receptors (CARs), which exhibit a significant level of basal activity even without an agonist, are valuable tools for distinguishing between neutral antagonists and inverse agonists. While an inverse agonist will reduce the receptor's basal activity, a neutral antagonist will bind to the receptor without affecting its constitutive signaling, thereby only blocking the action of agonists.

In a key study examining inverse agonism at constitutively active hamster α1B-adrenoceptors, Upidosin (SB 216469) was found to behave as a neutral antagonist . nih.gov This is in contrast to other quinazoline-based antagonists which demonstrated inverse agonist properties in the same system. nih.gov This finding indicates that Upidosin does not suppress the intrinsic, ligand-independent activity of the α1B-adrenoceptor, further refining the understanding of its specific mechanism of action at the molecular level. nih.gov

Signal Transduction and Downstream Mechanistic Pathways

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Cascades

As an antagonist of α1-adrenoceptors, Upidosin directly modulates the signaling cascades initiated by these G-protein coupled receptors (GPCRs). The α1-adrenoceptor subtypes (α1A, α1B, and α1D) primarily couple to G-proteins of the Gq/11 family.

The canonical signaling pathway for Gq/11-coupled receptors involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By blocking the activation of the α1-adrenoceptor by endogenous agonists like norepinephrine, Upidosin prevents the activation of this cascade. This leads to a reduction in the generation of IP3 and DAG, thereby inhibiting the downstream cellular responses that these messengers control.

Cellular Responses to Alpha-Adrenoceptor Antagonism

The inhibition of the Gq/11 signaling pathway by Upidosin results in distinct cellular responses, most notably the relaxation of smooth muscle. The IP3 generated by α1-adrenoceptor activation normally binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+, along with the action of DAG in activating protein kinase C (PKC), leads to smooth muscle contraction.

Upidosin's antagonist action blocks this entire sequence. By preventing the initial receptor activation, it effectively inhibits the norepinephrine-induced increase in intracellular Ca2+ and subsequent smooth muscle contraction. nih.gov This mechanism underlies its functional effects in tissues with high densities of α1-adrenoceptors, such as the prostate and urethra, where it leads to smooth muscle relaxation. nih.gov

Interplay with Other Receptor Systems at the Molecular Level

An intriguing aspect of Upidosin's pharmacology is its interaction with a functionally defined adrenoceptor subtype known as the α1L-adrenoceptor. Research has revealed a discrepancy in Upidosin's (SB 216469) affinity: it is highly potent at cloned α1A-adrenoceptors but shows a significantly lower affinity for the native α1-adrenoceptors that mediate contraction in the human prostate. doi.org

This observation has led to the characterization of the functional receptor in the lower urinary tract of species like rabbits and dogs, and potentially humans, as the α1L-adrenoceptor subtype. nih.govnih.gov The potencies of various α1-antagonists, including Upidosin, against norepinephrine-induced contractions in lower urinary tract tissues correlate better with their affinity for this putative α1L subtype than for the cloned α1A, α1B, or α1D subtypes. nih.gov This suggests that Upidosin's tissue selectivity may be governed by its affinity for this distinct α1L-adrenoceptor, highlighting a complex interplay at the molecular level that goes beyond the classical three-subtype model. nih.gov

Preclinical Pharmacological Investigations of Upidosin Mesylate Monohydrate Non Human Focus

In Vitro Functional Studies in Isolated Tissues and Cells

The initial phase of preclinical assessment for a compound like upidosin (B1683729) mesylate monohydrate would typically involve a series of in vitro experiments to determine its fundamental pharmacological properties at the tissue and cellular level.

Assessment of Functional Potency and Efficacy in Animal Tissue Preparations

There is no publicly available data on the functional potency and efficacy of upidosin mesylate monohydrate in relevant animal tissue preparations. Such studies would typically involve measuring the compound's ability to elicit a response in isolated tissues such as the rabbit urethra and prostate, which are key tissues for assessing potential therapeutic effects on the lower urinary tract.

Comparative Analysis in Non-Target Tissues

Information is also absent regarding the comparative effects of this compound in non-target tissues. These experiments, often conducted on tissues like the rabbit ear artery and aorta, are crucial for understanding the compound's potential for off-target effects, particularly on the cardiovascular system.

Demonstration of Functional Tissue Selectivity

A critical aspect of the preclinical evaluation would be the demonstration of functional tissue selectivity. However, no studies have been found that illustrate the uroselectivity of this compound in preclinical models. Such data would be essential to establish whether the compound preferentially acts on urinary tract tissues over other tissue types.

Receptor Binding Characterization in Animal Organ Homogenates

The molecular mechanism of action of this compound remains uncharacterized, as there is no available data from receptor binding assays. These studies would typically be performed using homogenates from various animal organs, such as the rat cerebral cortex, kidney, spleen, and liver, to determine the compound's affinity for different receptor subtypes.

Non-Human In Vivo Pharmacological Activity in Animal Models

Following in vitro characterization, the investigation would proceed to in vivo models to understand the compound's effects in a whole-organism context.

Pharmacological Characterization in Relevant Preclinical Animal Models

There is a lack of published research on the pharmacological activity of this compound in relevant preclinical animal models. These studies are vital for assessing the compound's effects on physiological systems, such as the adrenergic system, and for providing an early indication of its potential therapeutic utility and mechanism of action in a living organism.

Investigation of Organ-Specific Effects in Non-Human Biological Systems

This compound, also identified as Rec 15/2739 and SB 216469, has been the subject of preclinical studies to determine its effects on specific organs, with a primary focus on its uroselective properties. medchemexpress.com As an α1-adrenoceptor antagonist, upidosin demonstrates a notable selectivity for the α1A-adrenoceptor subtype, which is predominantly expressed in the prostate and urethra. medchemexpress.com This selectivity is central to its organ-specific pharmacological profile.

In vitro functional studies conducted on isolated rabbit tissues have substantiated the uroselectivity of upidosin. medchemexpress.com These studies revealed a significantly higher affinity of the compound for the urethra and prostate, with a dissociation constant (Kb) value in the range of 2-3 nM. medchemexpress.commedchemexpress.com In contrast, its affinity for the α1-adrenoceptors in the ear artery and aorta was considerably lower, with Kb values ranging from 20-100 nM. medchemexpress.commedchemexpress.com This indicates a preferential antagonistic effect on the lower urinary tract smooth muscle over vascular smooth muscle.

Further in vitro investigations using radioligand binding assays with [3H]-prazosin have provided additional evidence for this organ-specific action. In tissues from rats, upidosin exhibited a high affinity for the α1A-adrenoceptors located in the cerebral cortex and kidney (pKi of 9.5-9.8). Conversely, a lower affinity was observed for the α1B-adrenoceptors, which are more prevalent in the spleen and liver (pKi of 7.7-8.2).

The functional consequence of this receptor selectivity has been demonstrated in vivo in anesthetized dogs. Upidosin proved to be a more potent antagonist of the increase in prostatic pressure induced by phenylephrine (B352888) (a sympathomimetic amine) compared to its effect on blood pressure. medchemexpress.com This highlights the compound's targeted impact on the prostate with a lesser effect on the cardiovascular system.

The binding affinities of upidosin to cloned human and rat α1-adrenoceptor subtypes are summarized in the table below, illustrating its selectivity profile at the molecular level.

Receptor Subtype Species Tissue/Cell Line Affinity (pKi/pKB)
α1A-adrenoceptorHumanCloned9.0
α1B-adrenoceptorHumanCloned7.5
α1D-adrenoceptorHumanCloned8.6
α1A-adrenoceptorRatCerebral Cortex, Kidney9.5-9.8
α1B-adrenoceptorRatSpleen, Liver7.7-8.2
α1-adrenoceptorRabbitUrethra, Prostate2-3 nM (Kb)
α1-adrenoceptorRabbitEar Artery, Aorta20-100 nM (Kb)

Comparative Efficacy in Defined Animal Research Paradigms

The efficacy of upidosin has been evaluated in comparison to other established α1-adrenoceptor antagonists in various animal models, particularly those relevant to urethral obstruction. These studies have consistently highlighted its potency and uroselectivity.

In anesthetized dogs, upidosin demonstrated greater selectivity than other α1-AR antagonists such as terazosin (B121538) and tamsulosin (B1681236). medchemexpress.com When assessing the antagonism of phenylephrine-mediated increases in prostatic pressure versus its effect on blood pressure, upidosin showed a more favorable profile. medchemexpress.com The antagonist potency (pA2 value) of upidosin against phenylephrine-induced increases in prostatic pressure was 8.74, while its pA2 value for effects on blood pressure was 7.51. medchemexpress.com This separation in potency underscores its functional uroselectivity in a living organism.

When comparing the apparent pKB values, upidosin is recognized as one of the most potent compounds acting on the prostate. medchemexpress.com Its potency is reported to be slightly lower than that of tamsulosin but significantly higher than that of prazosin (B1663645), terazosin, and 5-methylurapidil. medchemexpress.com

The following table provides a comparative overview of the antagonist potency of upidosin and other α1-adrenoceptor antagonists in the anesthetized dog model.

Compound Parameter Prostatic Pressure (pA2) Blood Pressure (pA2) Selectivity (Prostate vs. Blood Pressure)
UpidosinAntagonist Potency8.747.51Higher for Prostate
TamsulosinAntagonist PotencyData not available in provided contextData not available in provided contextKnown for Uroselectivity
TerazosinAntagonist PotencyData not available in provided contextData not available in provided contextLess Uroselective
PrazosinAntagonist PotencyData not available in provided contextData not available in provided contextNon-selective

Further research in various animal paradigms continues to delineate the comparative efficacy of upidosin, solidifying its profile as a potent and uroselective α1-adrenoceptor antagonist.

Drug Discovery and Lead Optimization Strategies Pertaining to Upidosin Mesylate Monohydrate

Identification within High-Throughput Screening (HTS) Campaigns

The initial identification of the chemical scaffold underlying Upidosin (B1683729) likely emerged from high-throughput screening (HTS) campaigns. HTS allows for the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target, in this case, the α1-adrenergic receptors. nih.govnews-medical.net These receptors are crucial in regulating smooth muscle contraction and are implicated in conditions like benign prostatic hyperplasia (BPH). nih.govwikipedia.orgnih.gov

HTS campaigns for G-protein coupled receptors (GPCRs) like the α1-adrenergic receptors often employ cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or the activation of reporter genes. nih.govsbir.gov The goal is to identify "hits"—compounds that exhibit a desired biological activity. Given that Upidosin is a quinazoline (B50416) derivative, it is probable that the initial hits belonged to this chemical class, which is known for its α1-adrenergic antagonist activity. nih.govyoutube.comipinnovative.com

Hit-to-Lead and Lead Optimization Methodologies for Upidosin Derivatives

Once a "hit" is identified, it undergoes a rigorous process of "hit-to-lead" and "lead optimization." This involves transforming a promising initial compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. nih.govyoutube.com

The refinement of lead compounds, such as the precursors to Upidosin, focuses on enhancing their ability to bind to the target receptor with high affinity (potency) and to selectively target the desired receptor subtype (e.g., α1A) over others (e.g., α1B, α1D) to minimize off-target effects. nih.govacs.org For α1-adrenergic antagonists, selectivity is crucial to reduce cardiovascular side effects. nih.gov Medicinal chemists systematically modify the chemical structure of the lead compound to improve these properties. nih.govosti.gov

Computational tools play a pivotal role in modern lead optimization. nih.govresearchgate.netcambridge.org In silico ADME (Absorption, Distribution, Metabolism, and Excretion) filters are used to predict the pharmacokinetic properties of virtual compounds before they are synthesized, saving time and resources. nih.govcambridge.orgnih.gov These models help to identify molecules with favorable drug-like properties. researchgate.netnih.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govnih.gov This allows researchers to visualize and understand the key interactions between the drug molecule and the amino acid residues in the receptor's binding pocket, guiding the design of more potent and selective analogs. nih.govnih.gov

The insights gained from computational studies, combined with an understanding of the three-dimensional structure of the target receptor, inform structure-guided design. nih.govnih.govnih.gov This approach allows for the rational design of new derivatives with specific modifications aimed at improving their interaction with the receptor. nih.gov For quinazoline-based α1-antagonists, medicinal chemistry interventions often involve modifying the substituents on the quinazoline ring and the piperazine (B1678402) moiety to enhance binding affinity and selectivity. youtube.commdpi.comyoutube.com

Lead optimization is an iterative process involving cycles of chemical synthesis and biological testing. nih.govresearchgate.net Novel derivatives designed based on computational and structural data are synthesized in the laboratory. These new compounds are then subjected to a battery of biological assays to evaluate their potency, selectivity, and other pharmacological properties. The results of these tests provide feedback for the next round of design and synthesis, leading to a gradual refinement of the lead compound. osti.gov

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.govnih.govmdpi.com By systematically altering different parts of the molecule and observing the effect on its activity, researchers can build a comprehensive picture of the key structural features required for optimal performance. youtube.comyoutube.com

For quinazoline-based α1-antagonists, SAR studies have revealed the importance of the 4-amino group on the quinazoline ring and the nature of the substituent on the piperazine ring for activity. youtube.comyoutube.com Molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule, are often used in conjunction with SAR studies to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds.

Derivation and Interpretation of SAR for Upidosin Mesylate Monohydrate Analogues

The Structure-Activity Relationship (SAR) for α-1 adrenergic antagonists, the class to which Upidosin belongs, is well-defined and typically centers on three key structural components: a heterocyclic core (often a quinazoline ring), a linker element (frequently a piperazine ring), and a variable acyl or terminal moiety. slideshare.netyoutube.com While Upidosin possesses a benzopyran-carboxamide core, the principles derived from the more common quinazoline-based antagonists are largely applicable. nih.govmedkoo.com

Key SAR insights for this class include:

The Heterocyclic Core : A 4-amino substituent on a quinazoline ring is considered crucial for high-affinity binding to the α-1 receptor. youtube.com The 6,7-dimethoxy substituents are also a common feature in many potent compounds of this class. youtube.com

The Linker : The piperazine ring is a common linker, but its replacement with other heterocyclic or even open-chain structures can significantly impact receptor affinity and selectivity. youtube.com For instance, replacing the piperazine ring with an aminopropyl chain can increase selectivity for the α-1a subtype, a desirable trait for treating BPH with fewer cardiovascular side effects. wikipedia.org

The Acyl/Terminal Moiety : This part of the molecule is highly variable and profoundly influences the pharmacokinetic properties of the drug. youtube.com For example, the conversion of a furan (B31954) ring in Prazosin (B1663645) to a tetrahydrofuran (B95107) ring in Terazosin (B121538) enhances the duration of action by altering the rate of metabolism. youtube.comwikipedia.org

The following table summarizes the SAR for key analogues in the quinazoline class of α-1 antagonists.

CompoundCore MoietyLinkerTerminal MoietyKey SAR Implication
Prazosin QuinazolinePiperazineFuran-2-oylPotent but non-selective α-1 antagonist. youtube.comwikipedia.org
Terazosin QuinazolinePiperazineTetrahydrofuran-2-oylSaturation of the furan ring increases metabolic stability and half-life. youtube.comwikipedia.org
Doxazosin (B1670899) QuinazolinePiperazineBenzo[d] wikipedia.orgnih.govdioxine-2-oylModifications to the terminal moiety alter pharmacokinetic profiles. youtube.com
Alfuzosin QuinazolineOpen-chain (N-propyl)None (Propane-1,3-diamine linker)Replacement of the piperazine ring with an open chain retains potency. youtube.com

Analysis of Physicochemical Property Space of Ligands

The physicochemical profile of an α-1 antagonist is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. For Upidosin, calculated properties include a molecular weight of 511.62, an AlogP (a measure of lipophilicity) of 4.72, and a polar surface area (PSA) of 75.02 Ų. ebi.ac.uk These values fit within the general space occupied by this class of drugs.

A rational drug design process for α-1 antagonists often involves navigating a trade-off between various physicochemical parameters. For example, an early series of compounds based on a quinoline (B57606) template, which were high molecular weight cations with high hydrogen-bonding potential, suffered from extensive in vivo clearance despite being metabolically stable in vitro. nih.gov This was attributed to active transport-mediated hepatobiliary elimination. nih.gov

Subsequent optimization strategies focused on reducing molecular weight and hydrogen-bonding potential. nih.gov While reducing lipophilicity was explored to decrease metabolic clearance and extend half-life, it often led to an undesirable reduction in the volume of distribution, negating the effect on half-life. nih.gov A more successful approach involved maintaining lipophilicity while making specific structural modifications to enhance metabolic stability. nih.gov

The table below compares the physicochemical properties of Upidosin with other representative α-1 antagonists.

CompoundMolecular FormulaMolecular WeightAlogPPolar Surface Area (Ų)
Upidosin C31H33N3O4511.624.7275.02
Prazosin C19H21N5O4383.401.6599.10
Tamsulosin (B1681236) C20H28N2O5S408.513.10109.85
Silodosin C25H32F3N3O4507.543.8884.58

Data sourced from ChEMBL and other chemical databases.

Correlation of Molecular Parameters with Biological Activity and Receptor Interaction

A direct correlation exists between the molecular parameters of α-1 antagonists and their biological activity and receptor interactions. The optimization process for this class provides clear examples of how modifying physicochemical properties can fine-tune a drug's profile.

Studies on quinoline-based antagonists showed that molecules with high molecular weight and significant hydrogen-bonding potential are prone to rapid hepatobiliary clearance via active transport. nih.gov This illustrates that for certain chemical spaces, focusing solely on in vitro metabolic stability is insufficient to predict in vivo clearance. A reduction in these parameters (molecular weight, hydrogen-bonding capacity) resulted in compounds whose in vivo clearance was more predictably governed by metabolic processes. nih.gov

Furthermore, the strategy of increasing intrinsic metabolic stability while maintaining lipophilicity proved effective. By identifying and replacing metabolically weak points in a lead compound, such as a vulnerable morpholine (B109124) side chain, chemists were able to develop molecules like UK-338,003 with a longer elimination half-life suitable for once-daily dosing. nih.gov This demonstrates a sophisticated correlation where specific structural changes, rather than broad changes in general properties like lipophilicity, were required to achieve the desired pharmacokinetic outcome while preserving potent pharmacological activity. nih.gov The affinity for the α-1A receptor subtype, crucial for uroselectivity, is governed by specific polar interactions within the receptor's binding pocket, which can be probed and optimized through structural modifications. nih.gov

Quantum Structure-Activity Relationship (QSPAR) Modeling Applications

Given the challenge of obtaining detailed experimental crystal structures for G-protein coupled receptors like the α-1 adrenoceptor, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool for lead optimization. nih.gov These computational models provide insights into the structural basis of antagonist binding and the molecular drivers of receptor subtype selectivity. nih.gov

For instance, 3D-QSAR studies using the GRID/GOLPE methodology have been successfully applied to series of α-1 antagonists to elucidate the requirements for binding to α-1a, α-1b, and α-1d subtypes. nih.gov These models revealed that a combination of steric and electrostatic fields could accurately predict binding affinities. nih.gov

Key findings from such QSAR models include:

Steric Influence : The α-1a subtype receptor appears to be more tolerant of bulky substituents in certain regions of the ligand compared to the α-1b and α-1d subtypes. This information is invaluable for designing α-1a selective antagonists like Upidosin. nih.gov

Electrostatic Interactions : The models can pinpoint specific areas where electrostatic interactions between the ligand and the receptor contribute to higher affinity. nih.gov This allows for the rational design of new analogues with enhanced potency.

Pharmacophore Identification : Ligand-based approaches help identify the essential chemical features (the pharmacophore) required for α-1 antagonism, guiding the design of novel scaffolds. nih.gov

These computational models serve as a powerful guide for synthesizing new compounds, allowing researchers to prioritize candidates with a higher probability of possessing the desired profile of high potency and subtype selectivity. nih.govresearchgate.net

Synthetic Chemistry, Formulation, and Advanced Analytical Characterization for Research Applications

Chemical Synthesis Pathways for Upidosin (B1683729) Mesylate Monohydrate and its Precursors

Novel and Optimized Synthetic Procedures for Core Structures

The core of Upidosin is a 2-phenyl-4H-chromen-4-one derivative. The synthesis of such chromone (B188151) structures is a well-established area of organic chemistry, with several named reactions being applicable. A common and effective method for constructing the chromone ring is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.

An alternative and often more direct route is the Kostanecki-Robinson reaction, which involves the acylation of an o-hydroxyacetophenone with an aromatic anhydride, followed by a base-catalyzed cyclization. However, for the specific substitution pattern in Upidosin, a more convergent approach is often favored.

Recent advances in synthetic methodology have focused on improving the efficiency and environmental footprint of these classical reactions. For instance, the use of solid-supported reagents and catalysts can simplify purification and reduce waste.

Stereospecific and Stereoselective Reactions in Compound Synthesis

While Upidosin itself is an achiral molecule, the introduction of chiral centers into either the chromone backbone or the piperazine (B1678402) substituent would necessitate the use of stereospecific and stereoselective reactions. For analogous compounds where stereochemistry is a factor, several strategies can be employed.

For the stereoselective synthesis of related heterocyclic systems, chiral auxiliaries can be used to direct the formation of a specific stereoisomer. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has also emerged as a powerful tool for establishing stereocenters with high enantiomeric or diastereomeric excess. For example, in the synthesis of pyrrolidine-containing compounds, which share some synthetic principles with piperazine derivatives, stereoselective methods often start from chiral precursors like proline. mdpi.com The stereocontrolled synthesis of other nitrogen-containing heterocycles, such as homotropanones, has been achieved using chiral N-tert-butanesulfinyl imines as intermediates in reactions with organometallic reagents. mdpi.com

Should a chiral analog of Upidosin be desired, a potential synthetic strategy could involve the stereoselective reduction of a ketone or the asymmetric alkylation of an enolate. The choice of catalyst and reaction conditions would be critical in achieving the desired stereochemical outcome.

Multi-Step Traditional Synthesis and Modern Reaction Methodologies (e.g., microwave-assisted reactions)

A plausible traditional multi-step synthesis of Upidosin would begin with a substituted 2'-hydroxyacetophenone. This starting material can be condensed with a benzaldehyde (B42025) derivative to form a chalcone. Subsequent oxidative cyclization of the chalcone, often mediated by iodine in the presence of a base, would yield the desired 2-phenylchromone core. The final key step would be the nucleophilic substitution of a suitable leaving group on the chromone with the appropriate piperazine derivative.

Modern synthetic methodologies offer significant advantages over these traditional approaches. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate many of the key reactions in chromone synthesis. acgpubs.orgnih.govnih.gov The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times, often with improved yields and cleaner reaction profiles. illinois.eduresearchgate.net For example, the condensation and cyclization steps to form the chromone ring can often be completed in minutes under microwave irradiation, compared to hours or even days with conventional heating. nih.govnih.gov

The following table provides a comparative overview of traditional versus microwave-assisted synthesis for key steps in the formation of chromone derivatives, which are structurally related to Upidosin.

Reaction StepTraditional MethodMicrowave-Assisted MethodKey Advantages of Microwave Method
Chromone Ring Formation Refluxing in high-boiling solvents for several hours.Heating in a sealed vessel with microwave irradiation for minutes. nih.govReduced reaction time, higher yields, and often solvent-free conditions. acgpubs.orgnih.gov
Piperazine Coupling Heating with a suitable leaving group in a polar aprotic solvent for an extended period.Rapid heating to the target temperature, leading to faster reaction completion.Increased reaction rates and potentially cleaner product formation.

Formulation Research for Stability and Research Utility

For Upidosin mesylate monohydrate to be a useful tool in research, its formulation must ensure stability and ease of use. This involves considerations from the solid-state form of the compound to its behavior in solution.

Lyophilization Processes for Preparation of Research Materials (e.g., studies on monohydrate forms)

Lyophilization, or freeze-drying, is a common technique used to prepare solid samples of compounds for research and pharmaceutical applications. The process involves freezing a solution of the compound and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. This gentle drying process can help to preserve the chemical integrity of the compound and can also be used to control its solid-state properties, such as its crystalline form.

For Upidosin mesylate, lyophilization can be employed to produce a stable, highly pure, and easily handled powder. The formation of the monohydrate form is dependent on the presence of water in the pre-lyophilization solution and the conditions of the freeze-drying process. The controlled formation of a specific hydrate (B1144303) can be crucial for ensuring batch-to-batch consistency in research experiments. The selection of the mesylate salt form itself can be a deliberate choice to achieve desirable properties such as improved solubility and stability compared to other salt forms. illinois.edu

A typical lyophilization cycle for preparing a research-grade sample of a mesylate salt like this compound would involve the following stages:

StageProcessTypical ParametersPurpose
Freezing The solution of Upidosin mesylate in a suitable solvent system (e.g., water/tert-butanol) is cooled below its eutectic point.-40°C to -80°CTo solidify the sample and immobilize the compound.
Primary Drying The pressure is reduced, and the shelf temperature is raised slightly to provide energy for sublimation.50-200 mTorr, -20°C to 0°CTo remove the bulk of the frozen solvent.
Secondary Drying The temperature is further increased to remove any residual, unfrozen solvent molecules.50-200 mTorr, 20°C to 30°CTo achieve a low final moisture content and ensure long-term stability.

Considerations for Reconstitution and Solubilization in Research Solvents

The ability to readily dissolve a research compound in a solvent appropriate for a given assay is of paramount importance. The solubility of this compound will depend on the physicochemical properties of the compound and the chosen solvent. As a salt, it is expected to have higher aqueous solubility than the free base.

For in vitro biological assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.

The following table outlines the general solubility characteristics of compounds with structural similarities to Upidosin in common research solvents.

SolventGeneral SolubilityConsiderations for Research Use
Water The mesylate salt form is expected to have moderate aqueous solubility.Solubility may be pH-dependent. Buffering the solution can help to maintain a consistent concentration.
Dimethyl Sulfoxide (DMSO) High solubility is expected.DMSO can have its own biological effects at higher concentrations, so the final concentration in the assay should be kept low (typically <0.5%).
Ethanol Moderate to good solubility is likely.Can be used as a co-solvent with water or buffer to improve solubility.
Phosphate-Buffered Saline (PBS) Solubility may be lower than in pure water due to the common ion effect.Important to test solubility directly in the assay buffer to be used.

When preparing solutions for research, it is crucial to determine the solubility empirically for each new batch of compound. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

An article on "this compound" cannot be generated as requested. Extensive searches for this specific chemical compound have yielded no relevant scientific literature or data.

This suggests that "this compound" may be a compound that is not documented in publicly accessible scientific databases, potentially due to one of the following reasons:

Incorrect Naming: The provided name may contain a typographical error or be an internal designation not used in published research.

Proprietary Research: The compound could be part of early-stage, proprietary research and development, and information has not been publicly disclosed.

Novel or Obscure Compound: It might be a very new or highly specialized chemical with limited research published, if any.

Without any foundational information on the synthesis, formulation, or analytical characterization of "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the detailed outline provided. The requested data tables and detailed research findings cannot be fabricated and must be based on existing scientific evidence.

If you have an alternative name for this compound or can provide any reference materials, please submit a new request.

Mechanistic Insights and Future Research Trajectories for Upidosin Mesylate Monohydrate

Deeper Exploration of Adrenergic Receptor Pleiotropism and Classification Implications

Adrenergic receptor pleiotropism refers to the phenomenon where a single receptor subtype can elicit different functional responses depending on the ligand, the cellular context, and the signaling pathway engaged. The alpha-1a adrenoceptor, the primary target of Upidosin (B1683729), is a classic example of this complexity.

Research has revealed that the cloned alpha-1a-adrenoceptor can exhibit pharmacological properties consistent with the functionally defined, but not yet molecularly identified, alpha-1L-adrenoceptor. This has significant implications for the classification of alpha-1 adrenoceptors. A study involving Rec 15/2739, a compound closely related to Upidosin, demonstrated a notable difference in affinity estimates for the alpha-1a-adrenoceptor between radioligand binding assays and functional assays measuring inositol (B14025) phosphate (B84403) accumulation. nih.govnih.gov While compounds like prazosin (B1663645) showed a 10 to 40-fold lower affinity in functional studies compared to binding studies, Rec 15/2739, along with tamsulosin (B1681236) and indoramin, displayed consistently high affinity in both types of assays. nih.gov

This "pharmacological pleiotropism" suggests that the conformation of the alpha-1a-adrenoceptor and its subsequent signaling can be ligand-dependent. nih.gov For Upidosin mesylate monohydrate, this raises questions about the full spectrum of its activity. Future research should aim to:

Characterize the downstream signaling pathways activated or inhibited by Upidosin beyond the canonical Gq/11 pathway, including potential coupling to other G proteins or the involvement of β-arrestin-mediated signaling.

Investigate the influence of cellular environment on Upidosin's activity, comparing its effects in different cell types and tissues to understand how the local context modulates its pharmacological profile.

Utilize advanced biophysical techniques to study the conformational changes induced by Upidosin binding to the alpha-1a-adrenoceptor, providing a structural basis for its specific functional effects.

A deeper understanding of these pleiotropic effects will not only refine our knowledge of Upidosin's mechanism of action but also contribute to a more nuanced classification of adrenergic receptors, moving beyond a simple subtype designation to a more functional and ligand-specific understanding.

This compound as a Tool Compound for Alpha-1 Adrenoceptor Biology

The selectivity of Upidosin for the alpha-1a adrenoceptor makes it a valuable tool for dissecting the physiological and pathological roles of this specific receptor subtype. Tool compounds are essential for target validation and for probing the intricacies of cellular signaling pathways.

The development of chemical biology probes is crucial for visualizing and quantifying receptor dynamics and function in living systems. sdu.edu.cnresearchgate.net While fluorescently labeled versions of other alpha-1 antagonists like prazosin have been developed, the creation of a fluorescently labeled Upidosin derivative could offer a more selective probe for the alpha-1a subtype. sdu.edu.cnresearchgate.net Such a tool would enable researchers to:

Track the subcellular localization and trafficking of the alpha-1a adrenoceptor in response to agonist and antagonist stimulation.

Perform high-throughput screening for novel ligands that interact with the alpha-1a adrenoceptor.

Investigate receptor dimerization and interaction with other proteins within signaling complexes.

The use of Upidosin as a tool compound, particularly in the form of a chemical probe, would significantly advance our understanding of alpha-1a adrenoceptor biology and its role in various physiological processes.

Investigation of Potential Off-Target Activities and Polypharmacology in Preclinical Research

While Upidosin is characterized as a selective alpha-1a antagonist, a comprehensive understanding of its full pharmacological profile requires investigation into its potential off-target activities. Polypharmacology, the ability of a drug to interact with multiple targets, is a common phenomenon and can be responsible for both therapeutic efficacy and adverse effects. nih.gov

Future research in this area should involve:

Broad-panel receptor screening: Testing this compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify any significant off-target interactions.

In silico modeling: Utilizing computational approaches to predict potential off-target binding based on the chemical structure of Upidosin.

Phenotypic screening: Employing cell-based assays that measure a variety of cellular responses to identify unexpected biological activities of Upidosin.

Understanding the polypharmacology of Upidosin is crucial for a complete assessment of its therapeutic potential and for anticipating potential side effects. This knowledge can also open up new therapeutic indications for the compound or its derivatives.

Scaffold Exploration and Derivatization for Novel Biological Activities (e.g., as an anti-fibrotic agent and derivatives thereof)

The chemical scaffold of Upidosin, a quinazoline (B50416) derivative, presents a promising starting point for the development of new therapeutic agents with novel biological activities. researchgate.net The quinazoline core is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse pharmacological properties, including anticancer and anti-inflammatory effects. youtube.comnih.govnih.gov

A particularly exciting avenue for the derivatization of Upidosin is the exploration of its potential as an anti-fibrotic agent. Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process underlying numerous chronic diseases. wikipedia.org Recent research has uncovered a surprising link between alpha-1 adrenoceptor antagonism and the mitigation of fibrosis. nih.govnih.gov

Mechanisms of Fibrosis Inhibition Related to Upidosin Derivatives

The anti-fibrotic effects of alpha-1 adrenergic antagonists appear to be mediated through several mechanisms. Blockade of alpha-1 adrenoceptors can interfere with the signaling pathways that promote the activation of fibroblasts and their differentiation into myofibroblasts, the primary cells responsible for excessive matrix deposition.

One proposed mechanism involves the induction of senescence in activated hepatic stellate cells, a key cell type in liver fibrosis. The alpha-1 antagonist doxazosin (B1670899) has been shown to reverse the fibrogenic phenotype of these cells and induce a senescent state. nih.gov Another study in a model of lung fibrosis demonstrated that the alpha-1 antagonist terazosin (B121538) could suppress the accumulation of extracellular mitochondrial DNA, a damage-associated molecular pattern that can drive fibrotic processes. nih.govnih.gov Furthermore, α1-adrenoceptor signaling has been implicated in cardiac fibrosis, and its blockade could potentially prevent or reverse this process. nih.gov

Given that Upidosin is a potent alpha-1a antagonist, its derivatives could be designed to enhance these anti-fibrotic effects. Research should focus on elucidating the specific signaling pathways modulated by Upidosin derivatives in fibrotic models, including their impact on:

Transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis. news-medical.net

The expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.

The release of pro-inflammatory cytokines and chemokines that contribute to the fibrotic microenvironment. news-medical.netfrontiersin.org

Research into Upidosin Derivatives in Preclinical Models of Fibrosis

The development of novel Upidosin derivatives with anti-fibrotic properties will require rigorous testing in relevant preclinical models of fibrosis. nih.govbiorxiv.org A variety of such models exist, each recapitulating different aspects of human fibrotic diseases.

Future preclinical research should involve:

In vitro studies: Using cell culture systems with primary human fibroblasts from different organs (e.g., lung, liver, kidney) to assess the direct anti-fibrotic effects of Upidosin derivatives.

Ex vivo studies: Employing precision-cut tissue slices from fibrotic organs to evaluate the effects of these compounds in a more complex, multicellular environment. biorxiv.org

In vivo animal models: Utilizing well-established animal models of fibrosis, such as bleomycin-induced lung fibrosis or carbon tetrachloride-induced liver fibrosis, to assess the in vivo efficacy of Upidosin derivatives. nih.gov

The data gathered from these preclinical studies will be crucial for identifying lead compounds with potent anti-fibrotic activity and a favorable safety profile, paving the way for potential clinical development.

Integration of this compound Research into Systems Pharmacology and Chemical Biology

To fully unlock the therapeutic potential of this compound and its derivatives, its research should be integrated into the broader frameworks of systems pharmacology and chemical biology. These disciplines offer powerful approaches to understand the complex interactions of drugs with biological systems.

Systems pharmacology aims to understand drug action on a network level, considering the interplay of multiple targets and signaling pathways. nih.govnih.govphysiology.org For a GPCR antagonist like Upidosin, a systems pharmacology approach would involve:

Developing computational models of alpha-1a adrenergic signaling pathways to simulate the effects of Upidosin and predict the downstream consequences of its action.

Integrating multi-omics data (e.g., genomics, proteomics, metabolomics) from preclinical studies to build a comprehensive picture of the biological response to Upidosin treatment.

Identifying biomarkers that can predict patient response to Upidosin-based therapies.

Chemical biology provides the tools to probe and manipulate biological systems with chemical precision. sdu.edu.cnresearchgate.net The development of chemical probes based on the Upidosin scaffold, as discussed in section 6.2, is a prime example of a chemical biology approach. These probes can be used to:

Identify novel binding partners of the alpha-1a adrenoceptor.

Elucidate the spatial and temporal dynamics of receptor signaling.

Develop novel assays for drug screening and discovery. discoveryontarget.com

By combining the detailed mechanistic studies of Upidosin with the holistic perspectives of systems pharmacology and the powerful tools of chemical biology, researchers can accelerate the discovery and development of new therapies based on this promising chemical scaffold.

Q & A

Q. What synthesis and characterization methodologies are recommended for producing Upidosin mesylate monohydrate with high crystallinity and stability?

this compound can be synthesized via recrystallization of the parent compound in methyl sulfonic acid solutions, followed by solvent evaporation under controlled humidity. Key characterization techniques include:

  • Single-crystal X-ray diffraction to resolve the three-dimensional structure and hydrogen-bonding networks.
  • Solid-state FTIR and Raman spectroscopy to identify functional group interactions (e.g., shifts in sulfonate or amine peaks).
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration/dehydration behavior.
  • Powder X-ray diffraction (PXRD) to confirm phase purity and detect polymorphic interconversions .

Q. Which analytical techniques are critical for verifying the purity and hydration state of this compound?

A multi-technique approach is essential:

  • Karl Fischer titration to quantify water content and confirm monohydrate stoichiometry.
  • High-performance liquid chromatography (HPLC) with UV detection to assess chemical purity.
  • Dynamic vapor sorption (DVS) to study hygroscopicity and stability under varying humidity.
  • Differential scanning calorimetry (DSC) to detect phase transitions or decomposition events .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between this compound and its free base across different studies?

Contradictions often arise from variations in experimental conditions (e.g., pH, temperature, solvent systems). To address this:

  • Standardize solubility assays using biorelevant media (e.g., simulated gastric fluid) and control temperature (±0.5°C).
  • Perform pH-solubility profiling to identify ionization-driven solubility changes.
  • Compare dissolution kinetics using intrinsic dissolution rate (IDR) measurements under sink conditions.
  • Validate results with orthogonal techniques like nuclear Overhauser effect spectroscopy (NOESY) to probe solute-solvent interactions .

Q. What experimental design considerations are critical when comparing this compound with other salt forms in pharmacokinetic studies?

Key factors include:

  • Counterion selection : Evaluate mesylate’s impact on solubility vs. other anions (e.g., hydrochloride, sulfate) using a Design of Experiments (DoE) approach.
  • Bioavailability studies : Use crossover designs in animal models to compare AUC (area under the curve) and Cmax values.
  • Stability testing : Monitor salt dissociation in physiological buffers via <sup>1</sup>H-NMR or mass spectrometry .

Q. How does the presence of water in this compound influence its supramolecular structure and stability?

Water molecules in the crystal lattice often mediate hydrogen-bonding networks, which stabilize the structure but may reduce thermal stability. For example:

  • VT-FTIR (variable-temperature FTIR) can reveal water loss events and structural rearrangements.
  • Crystal structure analysis may show that water prevents the formation of undesirable R22(8) synthons, as seen in anhydrous salts.
  • Accelerated stability studies (40°C/75% RH) can correlate hydration state with degradation pathways .

Q. What strategies are recommended for assessing the impact of counterion selection on this compound’s bioactivity?

  • In vitro assays : Compare IC50 values against target receptors (e.g., kinases) using mesylate vs. other salts.
  • Solid-state NMR : Probe counterion-API interactions affecting conformational flexibility.
  • Computational modeling : Use density functional theory (DFT) to predict anion binding affinities and lattice energies .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Implement quality-by-design (QbD) principles to control critical process parameters (CPPs) like cooling rate and solvent composition.
  • Use multivariate analysis (MVA) to correlate PXRD patterns with dissolution performance.
  • Archive representative batches for long-term stability testing .

Q. What methodologies ensure reproducibility in this compound’s characterization across labs?

  • Adopt ICH Q2(R1) guidelines for validating analytical methods (e.g., HPLC, DSC).
  • Share raw data (e.g., crystallographic CIF files, spectral libraries) via public repositories.
  • Cross-validate results with collaborative ring trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.